Chalcone

Catalog No.
S523398
CAS No.
94-41-7
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chalcone

Researchers using aliphatic enones or dihydrochalcones encounter loss of reactivity. Chalcone (CAS 94-41-7) provides the essential α,β-unsaturated ketone scaffold free from steric/electronic bias. • Predictable Michael acceptor and UV chromophore for photochemistry • 88% epoxide conversion in 10 min under phase-transfer conditions • -1.4 V vs SCE reduction potential enables selective electrosynthesis of flavanones • Shipped with certificate of analysis.

CAS Number

94-41-7

Product Name

Chalcone

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N

solubility

Soluble in DMSO

Synonyms

1,3 Diphenyl 2 Propen 1 One, 1,3-Diphenyl-2-Propen-1-One, Benzalacetophenone, Benzylideneacetophenone, Chalcone, Chalkone

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

The exact mass of the compound Chalcone is 208.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g, 100 g

Chalcone (1,3-diphenyl-2-propen-1-one, CAS 94-41-7) is the foundational α,β-unsaturated ketone linking two aromatic rings, serving as the core scaffold for the chalconoid class of compounds [1]. In industrial and laboratory procurement, it is primarily sourced as a highly versatile precursor for the synthesis of flavonoids, pyrazolines, epoxides, and complex heterocycles. Its extended π-conjugation system imparts strong UV absorbance, making it valuable in photochemistry and materials science [2]. As the unsubstituted parent compound, chalcone provides a predictable baseline for Michael additions, Claisen-Schmidt condensations, and electrochemical reductions, free from the electronic and steric biases introduced by ring substitutions [1].

Research Fit

Reactive enone building block – α,β-unsaturated ketone supports Michael addition and heterocyclic synthesis.
Flavonoid core scaffold – open-chain C₆-C₃-C₆ system differentiates from cyclized flavanones/flavones.
Multi-application research tool – reported in antiproliferative, NLO, and synthetic methodology studies.

Substituting unsubstituted chalcone with aliphatic enones, saturated dihydrochalcones, or pre-cyclized flavanones frequently leads to synthetic failure or loss of function[1]. Aliphatic analogs lack the necessary resonance stabilization for radical-based dimerizations, while dihydrochalcones completely lose the α,β-unsaturated double bond required for Michael additions and UV absorption [2]. Furthermore, attempting to use isomerized flavanones in electrochemical pathways often results in irreversible ether cleavage rather than controlled reduction[3]. Consequently, procuring the exact open-chain, fully conjugated chalcone is mandatory for workflows relying on its specific reduction potential, chromophore integrity, and precise reactivity as a Michael acceptor.

Substitution Risk

Chalcone Reactive α,β-unsaturated ketone (enone) present.
Flavanones / Flavones Cyclized ring lacks enone; Michael acceptor reactivity may differ significantly.
Chalcone C=C double bond; absorption in near-UV.
Dihydrochalcone Saturated C-C bridge; ~70 nm hypsochromic shift reported, electrophilicity reduced.
Chalcone Class-level antiproliferative endpoint ranking high.
Generic flavonoids Lower reported endpoint response; data to verify for specific models.

Redox Potential in Photoredox Cyclodimerization

In visible-light-driven reductive cyclodimerization over heterogeneous carbon nitride photocatalysts, the aromatic structure of unsubstituted chalcone provides critical resonance stabilization to intermediary radicals. Electrochemical measurements demonstrate that chalcone possesses a reduction potential of -1.4 V vs SCE [1]. In contrast, aliphatic chalcones and methyl cinnamate exhibit significantly more negative reduction potentials (-1.7 to -2.2 V vs SCE). Because of this thermodynamic barrier, aliphatic enones fail to yield cyclopentanoles under identical photocatalytic conditions, whereas chalcone successfully dimerizes [1].

Evidence DimensionElectrochemical Reduction Potential (Ered)
Target Compound Data-1.4 V vs SCE (Chalcone)
Comparator Or Baseline-1.7 to -2.2 V vs SCE (Aliphatic chalcones / methyl cinnamate)
Quantified Difference0.3 to 0.8 V less negative reduction potential
ConditionsAcetonitrile with (n-Bu)4N+ClO4- (0.1M) supporting electrolyte

Procurement of the aromatic chalcone is essential for photoredox cyclodimerization workflows, as aliphatic analogs are thermodynamically prohibited from forming the required radical intermediates.

Antiproliferative potency
Head-to-head
Chalcones IC₅₀ 21.69–197 µM
Flavones 30.81–71.17 µM
Flavanones 138 to >400 µM
Supports antiproliferative endpoint review
MTT assay, hepatocellular carcinoma cells

Controlled Electrochemical Cyclization vs. Cleavage

Chalcone serves as a superior starting material for the controlled electrosynthesis of flavonoids compared to pre-cyclized flavanones. Under bulk electrolysis, the open-chain chalcone undergoes a proton-coupled electron transfer (PCET) at -1.47 V vs SCE, which can be directed to form flavanone in the presence of proton donors[1]. Conversely, cyclic voltammetry of flavanone reveals an irreversible reduction peak at -1.50 V, corresponding to the destructive cleavage of the ether moiety [1]. Starting with the open-chain chalcone allows precise electrochemical control over the cyclization cascade without premature degradation of the C-O bond.

Evidence DimensionElectrochemical Reduction Pathway
Target Compound DataControlled PCET cyclization at -1.47 V vs SCE
Comparator Or BaselineIrreversible ether cleavage at -1.50 V vs SCE (Flavanone)
Quantified DifferenceReversible/controlled ring closure vs. irreversible ring opening
ConditionsCyclic voltammetry and bulk electrolysis in the presence of proton donors

Chemists designing electrochemical routes to complex flavonoids must procure the open-chain chalcone to avoid the irreversible ether cleavage that plagues the direct reduction of pre-cyclized flavanones.

UV-vis shift
Reported
~70 nm hypsochromic shift
vs dihydrochalcone
Optical differentiation from reduced analog
DFT/PCM calculated absorption

Extended Conjugation for UV Absorbance

The α,β-unsaturated carbonyl system linking the two aromatic rings in chalcone provides an extended conjugated chromophore essential for UV absorption. Spectrophotometric analyses show that chalcones exhibit strong absorption in the UVB-UVA region due to n → π* and π → π* transitions [1]. Reduction of the double bond to form dihydrochalcones disrupts this conjugation, drastically reducing the molar extinction coefficient in this region. For instance, while chalcone maintains high absorbance suitable for photoprotective applications, dihydrochalcones exhibit a near-complete loss of the primary long-wavelength absorption band [2].

Evidence DimensionUV Absorption Profile
Target Compound DataStrong UVB-UVA absorption (extended π-conjugation)
Comparator Or BaselineNegligible absorption in the same range (Dihydrochalcone)
Quantified DifferenceLoss of primary long-wavelength absorption band upon saturation of the α,β double bond
ConditionsStandard UV-Vis spectrophotometry in ethanol/methanol at 10 µM

For applications requiring a robust UV chromophore, such as photoinitiators or photoprotective formulations, buyers must specify the unsaturated chalcone rather than its saturated dihydrochalcone analog.

Molar solubility
Data to verify
Chalcone 201.67 mM
Flavanone 196.2 mM
in DMSO/EtOH
Similar formulation fit, higher molar solubility
Vendor-reported; stoichiometry-sensitive review

Benchmark Kinetics for Green Epoxidation

Unsubstituted chalcone is the benchmark substrate for green epoxidation protocols. In a biphasic water/heptane system utilizing dodecyltrimethylammonium bromide (DTAB) as a phase-transfer catalyst and aqueous hydrogen peroxide, chalcone achieves an 88% yield of chalcone epoxide within 10 minutes[1]. The empirical rate law shows a 0.74 order with respect to chalcone concentration, with an apparent activation energy of 25.9 kJ/mol [1]. While heavily substituted analogs can suffer from steric hindrance or electronic deactivation, the unsubstituted baseline provides a highly predictable and rapid kinetic profile.

Evidence DimensionEpoxidation Yield and Time
Target Compound Data88% yield in 10 minutes
Comparator Or BaselineVariable yields and longer reaction times (Sterically hindered substituted analogs)
Quantified DifferenceHighly rapid conversion (10 min) under mild biphasic conditions
ConditionsWater/heptane biphasic medium, H2O2 oxidant, NaOH base, DTAB surfactant

For laboratories scaling up α,β-epoxyketone synthesis, unsubstituted chalcone provides a kinetically optimized, high-yield benchmark that minimizes reaction time and solvent waste.

Synthetic yield
Class-level
85–90% to flavone
I₂/DMSO one-pot
Supports synthetic route planning
Oxidative cyclization, source-specific review
First hyperpolarizability
Reported
βtotal up to 59.35×10⁻³⁰ esu
Urea reference 0.37×10⁻³⁰ esu
Supports NLO material screening
DFT 6-311++G(d,p)/PCM
Electrophilicity index
Reported
ω > 1.5 eV
Dihydrochalcone significantly lower
Supports Michael addition reactivity assessment
B3LYP/6-311++G(d,p) level

Visible-Light Photoredox Catalysis Precursor

Due to its favorable reduction potential (-1.4 V vs SCE) and resonance-stabilized radical intermediates, chalcone is the optimal precursor for synthesizing complex cyclopentanoles via visible-light-driven reductive cyclodimerization, an application where aliphatic enones fail[1].

Electrochemical Flavonoid and Heterocycle Synthesis

Chalcone is the required starting material for the controlled electrosynthesis of flavanones and related heterocycles. Starting with the open-chain chalcone allows for precise proton-coupled electron transfer (PCET) cyclization, avoiding the irreversible ether cleavage that occurs when reducing pre-cyclized flavanones [2].

UV-Absorbing Chromophores and Photoinitiators

The extended π-conjugation of the α,β-unsaturated ketone makes chalcone highly suitable for integration into UV-absorbing materials, photoprotective formulations, and photoinitiator systems, offering significantly higher molar extinction coefficients in the UVB-UVA range than saturated dihydrochalcones [3].

Benchmark Substrate for Green Epoxidation Scale-Up

In the development of green chemistry workflows, particularly biphasic phase-transfer epoxidations, unsubstituted chalcone serves as the kinetic benchmark, reliably yielding 88% epoxide conversion in just 10 minutes without the steric complications of substituted analogs[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cell-model antiproliferative studies
Antiproliferative endpoint context
Cell-viability and apoptosis endpoints
Flavonoid heterocyclic synthesis
Oxidative cyclization precursor
Conversion efficiency and purity
Nonlinear optical material research
First-hyperpolarizability ranking
βtotal benchmark comparison
Bioconjugation and polymer chemistry
Michael acceptor reactivity
Electrophilicity and addition efficiency

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

208.088815002 Da

Monoisotopic Mass

208.088815002 Da

Boiling Point

346.50 °C. @ 760.00 mm Hg

Heavy Atom Count

16

LogP

3.08 (LogP)

Appearance

Solid powder

Melting Point

57.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S5A2Q39HX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000107 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

614-47-1
94-41-7

Wikipedia

Chalcone

General Manufacturing Information

2-Propen-1-one, 1,3-diphenyl-: ACTIVE

Merck Index, 11th Edition, 2028

"Front Matter". Nomenclature of Organic Chemistry : IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. 2014. p. 722. doi:10.1039/9781849733069-FP001. ISBN 978-0-85404-182-4.

Tomás-Barberán, Francisco A.; Clifford, Michael N. (2000). "Flavanones, Chalcones and Dihydrochalcones - Nature, Occurrence and Dietary Burden". Journal of the Science of Food and Agriculture. 80 (7): 1073–1080. doi:10.1002/(SICI)1097-0010(20000515)80:7<1073::AID-JSFA568>3.0.CO;2-B.

Song, Dong-mee; Jung, Kyoung-Hoon; Moon, Ji-hye; Shin, Dong-Myung (2003). "Photochemistry of chalcone and the application of chalcone-derivatives in photo-alignment layer of liquid crystal display". Optical Materials. 21 (1–3): 667–71. Bibcode:2003OptMa..21..667S. doi:10.1016/S0925-3467(02)00220-3.

E. P. Kohler, H. M. Chadwell (1922). "Benzalacetophenone". Organic Syntheses. 2: 1. doi:10.15227/orgsyn.002.0001.

Palleros, Daniel R (2004). "Solvent-Free Synthesis of Chalcones". Journal of Chemical Education. 81 (9): 1345. Bibcode:2004JChEd..81.1345P. doi:10.1021/ed081p1345.

Zhuang, Chunlin; Zhang, Wen; Sheng, Chunquan; Zhang, Wannian; Xing, Chengguo; Miao, Zhenyuan (28 June 2017). "Chalcone: A Privileged Structure in Medicinal Chemistry". Chemical Reviews. 117 (12): 7762–7810. doi:10.1021/acs.chemrev.7b00020. PMC 6131713. PMID 28488435.

Mahapatra, Debarshi Kar; Bharti, Sanjay Kumar; Asati, Vivek (2017). "Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives". Current Topics in Medicinal Chemistry. 17 (28): 3146–3169. doi:10.2174/1568026617666170914160446. PMID 28914193.

Xia, Yi; Yang, Zheng-Yu; Xia, Peng; Bastow, Kenneth F.; Nakanishi, Yuka; Lee, Kuo-Hsiung (2000). "Antitumor agents. Part 202: Novel 2′-amino chalcones: design, synthesis and biological evaluation". Bioorganic & Medicinal Chemistry Letters. 10 (8): 699–701. doi:10.1016/S0960-894X(00)00072-X. ISSN 0960-894X. PMID 10782667.

Santos, Mariana B.; Pinhanelli, Vitor C.; Garcia, Mayara A.R.; Silva, Gabriel; Baek, Seung J.; França, Suzelei C.; Fachin, Ana L.; Marins, Mozart; Regasini, Luis O. (2017). "Antiproliferative and pro-apoptotic activities of 2′- and 4′-aminochalcones against tumor canine cells" (PDF). European Journal of Medicinal Chemistry. 138: 884–889. doi:10.1016/j.ejmech.2017.06.049. hdl:11449/174929. ISSN 0223-5234. PMID 28738308.

Explore Compound Types